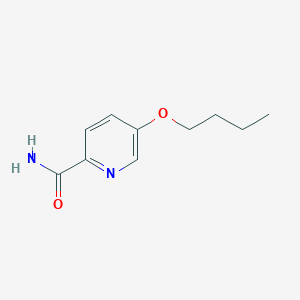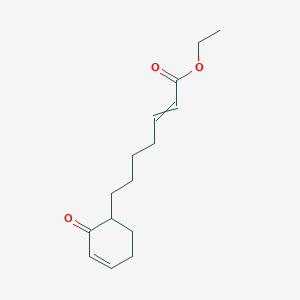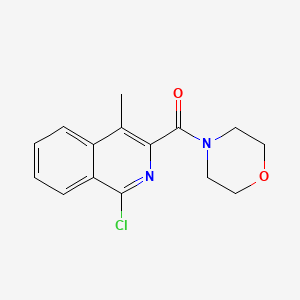
5-(2-Methylprop-1-en-1-yl)benzene-1,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Methylprop-1-en-1-yl)benzene-1,3-diol is an organic compound with the molecular formula C10H12O2 It is a derivative of benzene, featuring a hydroxyl group at positions 1 and 3, and a 2-methylprop-1-en-1-yl group at position 5
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methylprop-1-en-1-yl)benzene-1,3-diol can be achieved through several synthetic routes. One common method involves the alkylation of resorcinol (benzene-1,3-diol) with isobutene in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts, such as zeolites or ion-exchange resins, can enhance the reaction rate and selectivity. The final product is often isolated through distillation or extraction techniques.
化学反应分析
Types of Reactions
5-(2-Methylprop-1-en-1-yl)benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of halogenated or nitrated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst, while nitration requires a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Quinones or hydroquinones.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
科学研究应用
5-(2-Methylprop-1-en-1-yl)benzene-1,3-diol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant properties and its ability to scavenge free radicals.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 5-(2-Methylprop-1-en-1-yl)benzene-1,3-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular processes. The compound may modulate the activity of enzymes and receptors, leading to its observed biological effects. Specific pathways involved include the inhibition of oxidative stress and the modulation of inflammatory responses.
相似化合物的比较
Similar Compounds
2-Methyl-1-phenylpropene: Similar structure but lacks the hydroxyl groups.
1-Phenyl-2-methylpropene: Another isomer with a different arrangement of the methyl and phenyl groups.
2-Methyl-1-phenyl-1-propene: Similar to 5-(2-Methylprop-1-en-1-yl)benzene-1,3-diol but without the hydroxyl groups.
Uniqueness
This compound is unique due to the presence of both hydroxyl groups and the 2-methylprop-1-en-1-yl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
属性
CAS 编号 |
88464-60-2 |
|---|---|
分子式 |
C10H12O2 |
分子量 |
164.20 g/mol |
IUPAC 名称 |
5-(2-methylprop-1-enyl)benzene-1,3-diol |
InChI |
InChI=1S/C10H12O2/c1-7(2)3-8-4-9(11)6-10(12)5-8/h3-6,11-12H,1-2H3 |
InChI 键 |
VROJZOSGGFJJPK-UHFFFAOYSA-N |
规范 SMILES |
CC(=CC1=CC(=CC(=C1)O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(4-Chlorophenyl)-1-(phenylsulfanyl)ethyl]-1H-1,2,4-triazole](/img/structure/B14375599.png)
![3-(2,2-Diphenylethenyl)-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B14375604.png)

![Bicyclo[5.2.1]deca-1,6-diene](/img/structure/B14375607.png)
![4-(Cyclohexanecarbonyl)-1-[2-(thiophen-2-yl)ethyl]piperazine-2,6-dione](/img/structure/B14375615.png)

![1-[3-(Propane-2-sulfinyl)propoxy]-4-propoxybenzene](/img/structure/B14375631.png)
![({3-[(Pyridin-3-yl)oxy]propyl}sulfanyl)acetic acid](/img/structure/B14375637.png)


![6-Nitrosobenzo[h]quinolin-5(1H)-one](/img/structure/B14375659.png)



